2-S-Glutathionylcaffeic acid

GST inhibition enzyme kinetics detoxification

Researchers requiring titratable GST inhibition without irreversible inactivation often face limited options. 2-S-Glutathionylcaffeic acid (2-GSCA) solves this via its unique reversible binding profile. · Reversible GST 3-3 inhibition (I50 = 7.1 µM) with activity retained after washout, unlike caffeic acid. · MRP1 modulation at IC50 3 µM, bridging the potency gap between estrogen and amphetamine-based conjugates. · Calibrated mid-potency antinitrosating reference (pH 4.0) between 5-S-glutathionylpiceatannol and 2-S-glutathionylchlorogenic acid. Supplied as a high-purity research standard with confirmed lot-specific analytical data. Global shipping from regional hubs ensures timely delivery for time-sensitive assays.

Molecular Formula C19H23N3O10S
Molecular Weight 485.5 g/mol
CAS No. 100045-68-9
Cat. No. B010564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-S-Glutathionylcaffeic acid
CAS100045-68-9
Synonyms2-GSCA
2-S-glutathionylcaffeic acid
Molecular FormulaC19H23N3O10S
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=CC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O
InChIInChI=1S/C19H23N3O10S/c20-10(19(31)32)3-5-13(24)22-11(18(30)21-7-15(27)28)8-33-17-9(2-6-14(25)26)1-4-12(23)16(17)29/h1-2,4,6,10-11,23,29H,3,5,7-8,20H2,(H,21,30)(H,22,24)(H,25,26)(H,27,28)(H,31,32)/b6-2+
InChIKeyILYQAUGSZQOWCA-QHHAFSJGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-S-Glutathionylcaffeic Acid (CAS 100045-68-9) – Structural Identity and Core Characteristics for Procurement Evaluation


2-S-Glutathionylcaffeic acid (2-GSCA; CAS 100045‑68‑9) is the 2‑S‑glutathione conjugate of the dietary catechol caffeic acid. It is formed endogenously via enzymatic oxidation of caffeic acid followed by glutathione conjugation [1]. The compound is a natural constituent of processed grape must and aged red wines [2]. Pharmacologically, 2‑GSCA acts as a potent, reversible inhibitor of glutathione S‑transferase (GST) isoenzymes and as a modulator of multidrug resistance‑associated protein 1 (MRP1/ABCC1) [1][3].

Why 2-S-Glutathionylcaffeic Acid Cannot Be Replaced by Caffeic Acid or Analogous Glutathione Conjugates


Direct replacement of 2‑S‑glutathionylcaffeic acid with parent caffeic acid, chlorogenic acid, or other S‑glutathionyl catechol conjugates is not supported by experimental data. The glutathione moiety fundamentally alters the compound’s inhibitory profile: 2‑GSCA is a far stronger reversible GST inhibitor than caffeic acid, yet it lacks the irreversible inhibition characteristic of the parent compound [1]. Furthermore, its potency against MRP1 is intermediate between highly potent estrogen glutathione conjugates and the less active amphetamine‑derived conjugate 5‑GS‑N‑Me‑α‑MeDA [2]. Even among structurally related S‑glutathionyl catechols, rank‑order activity in nitrosation assays reveals significant differences—2‑GSCA is surpassed by 5‑S‑glutathionylpiceatannol but outperforms 2‑S‑glutathionylchlorogenic acid [3]. These divergent structure‑activity relationships make generic substitution unreliable.

Quantitative Evidence for Selecting 2-S-Glutathionylcaffeic Acid Over Closest Analogs


GST Reversible Inhibition: 2‑GSCA Exhibits 5‑ to 50‑Fold Higher Potency Than Caffeic Acid Across Rat Isoenzymes

In a direct head‑to‑head comparison using purified rat GST isoenzymes and CDNB as substrate, 2‑S‑glutathionylcaffeic acid (2‑GSCA) inhibited GST 3‑3 with an I50 of 7.1 µM, whereas caffeic acid required 360 µM—a 51‑fold difference. For GST 1‑1, the I50 of 2‑GSCA was 13 µM versus >640 µM for caffeic acid (>49‑fold). Similar differentials were observed for GST 4‑4 (26 µM vs. 58 µM; 2.2‑fold) and GST 7‑7 (36 µM vs. 470 µM; 13‑fold) [1].

GST inhibition enzyme kinetics detoxification

MRP1 Transport Inhibition: 2‑GS‑CA Occupies a Defined Intermediate Potency Window Between Estrogen Conjugates and Amphetamine‑Derived Conjugates

In a comparative study of ATP‑dependent vesicular transport, 2‑(glutathion‑S‑yl)‑caffeic acid (2‑GS‑CA) inhibited MRP1‑mediated estradiol‑17β‑glucuronide (E₂17βG) transport with an IC₅₀ of 3 µM. This places its potency between the highly potent estrogen glutathione conjugates (IC₅₀ < 1 µM) and the ecstasy metabolite 5‑GS‑N‑Me‑α‑MeDA (IC₅₀ = 31 µM). Against MRP2‑mediated transport, 2‑GS‑CA showed a similar intermediate rank [1].

MRP1 modulation multidrug resistance transporter inhibition

Reversible Versus Irreversible GST Inhibition: 2‑GSCA Lacks the Irreversible Inactivation Seen with Caffeic Acid

When 1.25 µM GST 1‑1 or 3‑3 was incubated with 100 µM caffeic acid for 6 h at 37 °C, residual activity toward CDNB dropped to 24% and 10% of control, respectively. In contrast, identical incubation with 2‑GSCA produced almost no irreversible inhibition of these isoenzymes [1]. This mechanistic divergence is critical: caffeic acid acts as a dual reversible/irreversible inhibitor, while 2‑GSCA functions as a clean reversible inhibitor.

enzyme inhibition mechanism irreversible inhibition GST

Antinitrosating Activity: 2‑GSCA Ranks Fifth Among Eight Catechol Derivatives, Outperforming 2‑S‑Glutathionylchlorogenic Acid

In the 2,3‑diaminonaphthalene (DAN) nitrosation assay at pH 4.0, the rank order of inhibitory activity among eight structurally related catechol derivatives was: 5‑S‑glutathionylpiceatannol (7b) > piceatannol > caffeic acid > chlorogenic acid > 2‑S‑glutathionylcaffeic acid (5) > 2‑S‑glutathionylchlorogenic acid (6) > hydroxytyrosol ≈ 5‑S‑glutathionylhydroxytyrosol [1]. 2‑GSCA thus occupies a defined intermediate position, being significantly less active than the lead compound 7b but superior to its closest structural analog, 2‑S‑glutathionylchlorogenic acid.

nitrosation inhibition antinitrosating agents nitrite scavenging

Isoenzyme Selectivity Profile: 2‑GSCA Preferentially Inhibits GST 3‑3 (Mu Class) Over Alpha and Pi Class Isoenzymes

2‑GSCA displays a distinct isoenzyme selectivity profile within the GST family. The I50 for GST 3‑3 (mu class) is 7.1 µM, compared to 13 µM for GST 1‑1 (alpha class), 26 µM for GST 4‑4 (mu class), and 36 µM for GST 7‑7 (pi class). GST 2‑2 (alpha class) was the least sensitive, with an I50 exceeding 125 µM [1]. This 18‑fold range in potency across isoenzymes contrasts with caffeic acid, which showed a narrower selectivity window (58 µM to >640 µM).

GST isoenzyme selectivity biochemical pharmacology target engagement

Validated Application Scenarios for 2-S-Glutathionylcaffeic Acid Based on Quantitative Evidence


Reversible GST Inhibition Probe for In Vitro Enzyme Kinetic Studies

Use 2‑GSCA at concentrations of 7–36 µM to achieve titratable, reversible inhibition of GST isoenzymes without the irreversible inactivation caused by caffeic acid [1]. Particularly suited for experiments requiring retention of enzyme activity after inhibitor washout.

MRP1 Transporter Modulation in Drug Resistance Research

Employ 2‑GS‑CA at its IC₅₀ of 3 µM (MRP1‑mediated E₂17βG transport) as a moderately potent, catechol‑based modulator [2]. Its intermediate potency, relative to estrogen conjugates and amphetamine‑derived conjugates, makes it useful for calibrating transporter inhibition assays.

Antinitrosating Agent Screening Reference Standard

Include 2‑S‑glutathionylcaffeic acid as a mid‑potency reference compound in DAN nitrosation assays at pH 4.0, where it consistently ranks between 5‑S‑glutathionylpiceatannol and 2‑S‑glutathionylchlorogenic acid [3]. This enables benchmarking of novel antinitrosating candidates.

Selective Mu‑Class GST Targeting in Biochemical Pharmacology

Leverage 2‑GSCA’s preferential inhibition of GST 3‑3 (I50 = 7.1 µM) over alpha and pi class isoenzymes [1] for studies requiring isoenzyme‑selective GST modulation, such as investigating the role of mu‑class GSTs in detoxification or chemoresistance.

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